3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dCBP-1 is a heterobifunctional degrader designed to target and degrade the enhancer lysine acetyltransferases CREB-binding protein (CBP) and p300. These proteins are critical for establishing and activating enhancer-mediated transcription, which is essential for gene expression programs through lysine acetylation of chromatin and transcriptional regulators .
准备方法
dCBP-1 is synthesized using a structure-based design approach. The synthetic route involves the use of a Cereblon ligand to create a potent and selective degrader of p300 and CBP. The preparation involves the formation of a ternary complex with the E3 ubiquitin ligase Cereblon, which facilitates the degradation of p300 and CBP .
化学反应分析
dCBP-1 undergoes selective degradation reactions targeting p300 and CBP. The compound is exceptionally potent at inducing the degradation of these proteins in multiple myeloma cells. The degradation process involves the formation of a ternary complex with Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP . Common reagents used in these reactions include the Cereblon ligand and various solvents for dissolving the compound . The major products formed from these reactions are the degraded fragments of p300 and CBP proteins .
科学研究应用
dCBP-1 has significant applications in scientific research, particularly in the fields of cancer biology and epigenetics. It is used as a tool to study the role of p300 and CBP in gene expression and enhancer activity. The compound has shown exceptional potency in killing multiple myeloma cells by degrading p300 and CBP, which are critical for the expression of oncogenes such as MYC . Additionally, dCBP-1 is used to dissect the mechanisms by which p300 and CBP coordinate enhancer activity in both normal and diseased cells .
作用机制
The mechanism of action of dCBP-1 involves the selective degradation of p300 and CBP through the formation of a ternary complex with the E3 ubiquitin ligase Cereblon. This complex facilitates the ubiquitination and subsequent proteasomal degradation of p300 and CBP, leading to the ablation of their enhancer activity . The molecular targets of dCBP-1 are the p300 and CBP proteins, and the pathways involved include the ubiquitin-proteasome system .
相似化合物的比较
dCBP-1 is unique in its ability to selectively degrade both p300 and CBP, making it a valuable tool for studying the role of these proteins in gene expression and enhancer activity. Similar compounds include other PROTAC (proteolysis-targeting chimeras) degraders that target different proteins, such as BCR-ABL and SMARCA2/4 . dCBP-1 stands out due to its exceptional potency and selectivity for p300 and CBP, as well as its ability to effectively kill multiple myeloma cells .
属性
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVRLRGBSSFKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63F2N11O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。